molecular formula C18H13N3O2S B11643098 N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide

N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide

Cat. No.: B11643098
M. Wt: 335.4 g/mol
InChI Key: CSYQVGREPGEHCJ-YBEGLDIGSA-N
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Description

N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide is a complex organic compound with a unique structure that includes a thiazolo-benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide typically involves multiple steps. The process begins with the formation of the thiazolo-benzimidazole core, followed by the introduction of the phenyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C18H13N3O2S/c1-11(22)19-13-8-6-12(7-9-13)10-16-17(23)21-15-5-3-2-4-14(15)20-18(21)24-16/h2-10H,1H3,(H,19,22)/b16-10-

InChI Key

CSYQVGREPGEHCJ-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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